4-Methyl-3-(trifluoromethyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c1-5-2-3-11-4-6(5)7(8,9)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOMDMLETFHJKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Role As a Key Synthetic Building Block and Intermediate in Chemical Industries
Integration in Agrochemical Development
The trifluoromethylpyridine (TFMP) moiety is a significant structural motif in modern agrochemicals, and 4-Methyl-3-(trifluoromethyl)pyridine is a key precursor for synthesizing a range of active ingredients. acs.orgresearchoutreach.org The incorporation of fluorine-containing groups, particularly the trifluoromethyl (CF3) group, is a widely used strategy in the design of new pesticides to enhance their biological activity and stability. nih.govresearchgate.netnih.gov Over half of the pesticides introduced in the last two decades are fluorinated, with the trifluoromethyl group being a predominant feature. nih.gov
This compound and its derivatives are integral to the synthesis of various herbicides and fungicides. The trifluoromethylpyridine fragment is recognized for its broad-spectrum biological activities, making it a valuable component in crop protection research. acs.org While many commercialized agrochemicals utilize 3- or 5-trifluoromethyl-substituted pyridines, the 4-trifluoromethyl-substituted pyridine (B92270) moiety is found in select, effective products like the insecticide flonicamid (B1672840) and the herbicide pyroxsulam (B39247). nih.govjst.go.jpjst.go.jp
The synthesis of these complex agrochemicals often involves multi-step processes where the substituted pyridine ring is constructed from a trifluoromethyl-containing building block or through the modification of a picoline precursor. researchoutreach.orgnih.gov For instance, the herbicide pyroxsulam, developed for controlling weeds in cereal crops, incorporates a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure. jst.go.jpresearchgate.netresearchgate.net The pyridine-based structure of pyroxsulam was found to be more selective and caused less injury to wheat compared to its phenyl analogues. researchoutreach.orgjst.go.jpresearchoutreach.org Similarly, the insecticide flonicamid contains the 4-trifluoromethyl-pyridine structure, highlighting the versatility of this chemical class. researchoutreach.org
Table 1: Examples of Agrochemicals Containing a Trifluoromethylpyridine Moiety
| Agrochemical | Type | Key Structural Moiety | Reference |
| Pyroxsulam | Herbicide | 2-methoxy-4-(trifluoromethyl)pyridine | jst.go.jpresearchgate.netresearchgate.net |
| Flonicamid | Insecticide | 4-trifluoromethyl-pyridine | jst.go.jpresearchoutreach.org |
| Flazasulfuron | Herbicide | 3-trifluoromethyl-pyridine | jst.go.jpresearchoutreach.org |
| Fluazifop-butyl | Herbicide | 5-trifluoromethyl-pyridine | researchoutreach.orgresearchoutreach.org |
Influence of the Trifluoromethyl Group on Biological Target Interaction (e.g., Cytochrome P450 Enzymes)
The trifluoromethyl (CF3) group is a key determinant of the biological efficacy of agrochemicals derived from this compound. Its unique properties significantly influence how the molecule interacts with its biological target. The CF3 group is strongly electron-withdrawing and highly lipophilic, which can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. acs.orgnih.govnih.gov
These characteristics play a crucial role in the interaction with metabolic enzyme systems, such as the Cytochrome P450 (CYP) family. nih.gov CYP enzymes are central to the metabolism of a vast number of xenobiotics, including pesticides. wcrj.net The introduction of a CF3 group can block sites of metabolism on the molecule, making it more resistant to enzymatic degradation by CYPs. nih.gov This increased metabolic stability means the active compound can persist longer at its target site, thereby enhancing its pesticidal effect. nih.gov
Furthermore, the electronic effects of the CF3 group can alter the binding affinity of the pesticide to its target enzyme or receptor. acs.org For example, in fungicides that target specific enzymes in the fungal cell, the precise electronic and steric profile imparted by the trifluoromethyl group can lead to tighter binding and more effective inhibition. The interaction between a drug or pesticide and a CYP enzyme can be complex, with the compound acting as a substrate, inhibitor, or inducer of the enzyme's activity. wcrj.net By modifying the electronic landscape of the pyridine ring, the CF3 group in derivatives of this compound can modulate these interactions to optimize the compound's biological activity and selectivity. acs.org
A primary strategy for enhancing the efficacy and environmental persistence of agrochemicals is the deliberate incorporation of fluorine-containing moieties like the trifluoromethyl group. nih.govresearchgate.net The C-F bond is exceptionally strong, which contributes to the chemical and metabolic stability of the resulting pesticide. nih.gov This stability often translates to greater persistence in the environment, allowing for longer-lasting crop protection and potentially reducing the required application frequency. nih.govacs.org
Strategies leveraging the properties of the trifluoromethyl group include:
Blocking Metabolic Sites: Introducing a CF3 group at a position on the molecule that would otherwise be susceptible to metabolic attack (e.g., oxidation by P450 enzymes) is a common tactic to increase the compound's half-life. nih.govresearchgate.net
Modulating Lipophilicity: The lipophilicity conferred by the CF3 group can be fine-tuned to improve the molecule's uptake and translocation within the target pest or plant. acs.orgnih.gov This ensures the active ingredient reaches its site of action more efficiently.
Enhancing Binding Affinity: The strong electron-withdrawing nature of the CF3 group can be used to optimize the electronic complementarity between the pesticide and its biological target, leading to higher intrinsic activity and efficacy. acs.org
While increased persistence can be beneficial for efficacy, it also raises environmental concerns. nih.govacs.org Therefore, modern agrochemical design aims to strike a balance, creating molecules that are stable enough to be effective but can still be degraded through specific pathways to avoid long-term environmental accumulation. researchgate.net The specific substitution pattern on the pyridine ring, including the methyl group in this compound, can also be modulated to influence these degradation profiles.
Applications in Catalysis and Ligand Design
Beyond its role in agrochemicals, the electronic and steric properties of this compound make it a candidate for applications in catalysis, particularly as a ligand for transition metal complexes. Pyridine and its derivatives are fundamental ligands in coordination chemistry and are widely used to modulate the reactivity and selectivity of metal catalysts.
This compound can function as a specialized ligand in such reactions. The pyridine nitrogen atom acts as a Lewis base, donating its lone pair of electrons to the palladium center. The electronic nature of the pyridine ring is significantly modified by its substituents:
The trifluoromethyl group is strongly electron-withdrawing, which reduces the electron density on the pyridine nitrogen. This makes the ligand a weaker electron donor compared to unsubstituted pyridine. This property can stabilize electron-rich palladium intermediates and can be beneficial in certain catalytic steps.
The methyl group is electron-donating, which slightly counteracts the effect of the CF3 group, allowing for fine-tuning of the ligand's electronic properties.
This unique electronic profile can be advantageous in specific cross-coupling reactions, such as the Suzuki-Miyaura coupling, by promoting key steps like reductive elimination while potentially stabilizing the active catalyst. mdpi.com The use of substituted pyridine-type ligands has been shown to be effective in various palladium-catalyzed processes. nih.govacs.org
The turnover number (TON) is a measure of a catalyst's efficiency, representing the number of substrate molecules converted to product per molecule of catalyst before it becomes deactivated. A high TON is desirable for practical and economic reasons. The structure of the ligand plays a crucial role in determining the catalyst's stability and, consequently, its TON. researchgate.net
A well-designed ligand like this compound can enhance the TON of a palladium catalyst in several ways. The electron-deficient nature of the pyridine ring, due to the CF3 group, can lead to a more robust bond with the palladium center. This increased stability can prevent catalyst decomposition pathways, such as the formation of palladium black, thereby extending the catalyst's lifetime and allowing it to facilitate more catalytic cycles. While highly active catalysts are important, stability is key to achieving high turnover numbers, especially in industrial applications. researchgate.net The specific electronic tuning provided by the combination of the methyl and trifluoromethyl groups can help achieve the right balance between reactivity and stability, leading to a more efficient and long-lasting catalytic system.
The Pivotal Role of this compound in Modern Chemistry
The field of synthetic chemistry continually seeks novel building blocks to construct complex molecules with tailored properties. Among these, fluorinated organic compounds have garnered significant attention due to the unique electronic effects of fluorine, which can dramatically alter a molecule's physical, chemical, and biological characteristics. researchoutreach.org Within this class, this compound stands out as a compound of interest, embodying the structural features of both a pyridine ring and a trifluoromethyl group. This article focuses on the specific roles of this compound as a key intermediate in industrial synthesis and its emerging potential in the development of advanced materials.
Potential Contributions to Advanced Materials Chemistry
Beyond its role in life sciences, the unique structure of 4-Methyl-3-(trifluoromethyl)pyridine makes it a promising candidate for applications in materials science, particularly in the synthesis of Metal-Organic Frameworks (MOFs).
Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The ability to tune the properties of MOFs by carefully selecting the metal and organic linker has made them highly attractive for applications in gas storage, separation, and catalysis. cnr.it
The design of the organic linker is crucial for dictating the final properties of the MOF. dntb.gov.ua Functionalized pyridine (B92270) ligands are widely used in MOF synthesis because the nitrogen atom provides a strong coordination site for binding to metal centers. nih.govresearchgate.net The introduction of fluorine atoms or trifluoromethyl groups onto these ligands is a key strategy for engineering MOFs with specific functionalities. rsc.org
This compound possesses the necessary features to act as a functional ligand in MOF synthesis:
Coordination Site: The nitrogen atom of the pyridine ring can coordinate with a metal center, serving as the anchor point to build the framework. researchgate.net
Pore Functionalization: The trifluoromethyl group is a powerful functional group in MOF design. It is sterically larger than a hydrogen atom and is highly hydrophobic. When ligands containing this group are used, the resulting MOF pores are decorated with -CF3 groups, which can enhance the framework's stability and create specific binding sites for guest molecules. rsc.org This is particularly advantageous for applications like the selective capture of CO2.
The fluorination of organic linkers can lead to novel MOF structures with unusual properties. rsc.org Research has shown that fluorinated MOFs often exhibit high thermal stability and unique host-guest interactions. cnr.itrsc.org While specific MOFs constructed directly from this compound are not yet widely reported, the principles of MOF design strongly support its potential as a valuable precursor. It would serve as a monodentate ligand, functionalizing the metal nodes and pore surfaces within the framework.
The following table details examples of functionalized pyridine and fluorinated ligands used in MOF synthesis, illustrating the design principles that would apply to this compound.
| Ligand Type | Example Ligand | Resulting MOF Property/Application |
|---|---|---|
| Pyridine-carboxylate | Pyridine-3,5-dicarboxylic acid | Formation of diverse 2D and 3D frameworks with unusual topologies. nih.gov |
| Bispyridyl | 1,3-Bis(4-pyridyl)propane | Creation of interpenetrating 3D frameworks with photoluminescent properties. rsc.org |
| Fluorinated Aromatic Carboxylate | Tetrafluoro terephthalic acid | Increased affinity for CO2 capture and enhanced hydrolytic stability. rsc.org |
| Aromatic Trifluoromethyl | 2,2′-Bis(trifluoromethyl)[1,1′-biphenyl]-4,4′-dicarboxylate | Access to novel structures with unique gas sorption characteristics. rsc.org |
Reactivity Profiles and Mechanistic Investigations of 4 Methyl 3 Trifluoromethyl Pyridine
Electronic Influence of the Trifluoromethyl Group on Pyridine (B92270) Reactivity
The trifluoromethyl (-CF3) group is a powerful modulator of aromatic reactivity due to its profound electronic effects. Comprising a carbon atom bonded to three highly electronegative fluorine atoms, the -CF3 group acts as a potent electron-withdrawing substituent, primarily through a strong negative inductive effect (-I). nih.gov This significantly alters the electron density distribution within the pyridine ring, influencing its susceptibility to both electrophilic and nucleophilic attack. nih.gov The Hammett constant for a meta-CF3 group is +0.43, and for a para-CF3 group is +0.54, quantitatively demonstrating its strong electron-withdrawing capacity. chemistryviews.org
The term "activation" in the context of electrophilic aromatic substitution refers to an increase in reaction rate compared to benzene (B151609). However, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive than benzene towards electrophiles. The introduction of a trifluoromethyl group further exacerbates this deactivation.
The -CF3 group strongly withdraws electron density from the pyridine ring, making it a much weaker nucleophile and thus highly resistant to attack by electrophiles. researchgate.net This deactivating effect makes electrophilic aromatic substitution reactions on 4-methyl-3-(trifluoromethyl)pyridine exceptionally challenging, requiring harsh reaction conditions and often resulting in low yields.
Conversely, the electron-withdrawing nature of the trifluoromethyl group, in synergy with the pyridine nitrogen, activates the ring for nucleophilic aromatic substitution (SNAr). nih.gov This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.
The -CF3 group facilitates SNAr reactions by:
Increasing Electrophilicity: It lowers the electron density of the ring carbons, making them more susceptible to attack by nucleophiles.
Stabilizing the Intermediate: It effectively stabilizes the negative charge of the Meisenheimer complex through its strong inductive effect. This stabilization is most pronounced when the -CF3 group is positioned ortho or para to the site of nucleophilic attack and the location of the leaving group. In the case of this compound, the -CF3 group strongly activates the C2, C4, and C6 positions for potential SNAr reactions. nih.gov
Substitution and Functionalization Reactions
Should an electrophilic aromatic substitution be forced to occur on this compound, the position of the incoming electrophile would be determined by the directing effects of the existing substituents. The methyl group is an activating, ortho-, para-director, while the trifluoromethyl group is a deactivating, meta-director. clockss.org
The directing influences on the available positions (C2, C5, C6) are summarized below.
| Position | Directing Effect of -CH₃ (at C4) | Directing Effect of -CF₃ (at C3) | Combined Influence |
|---|---|---|---|
| C2 | Ortho (Activating) | Ortho (Deactivating) | Conflicting effects. The activating -CH₃ group directs here, but the position is strongly deactivated by the adjacent -CF₃ group. |
| C5 | Meta (Neutral) | Meta (Directing) | The -CF₃ group strongly directs electrophiles to this position. |
| C6 | Ortho (Activating) | Para (Deactivating) | The activating -CH₃ group directs here. This position is electronically favored over C2 due to less steric hindrance and being further from the deactivating -CF₃ group. |
Given the powerful deactivating nature of the trifluoromethyl group and the pyridine ring itself, electrophilic substitution is highly disfavored. If a reaction proceeds, it would most likely occur at the C5 or C6 position, though yields are expected to be very low.
Nucleophilic aromatic substitution is a key transformation for functionalizing trifluoromethyl-substituted pyridines, typically requiring a leaving group (such as a halogen) on the ring. While specific SNAr reactions on derivatives of this compound are not extensively documented, the reactivity can be inferred from related compounds like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) and 2-chloro-4-(trifluoromethyl)pyridine.
The electron-deficient pyridine ring, further depleted of electrons by the -CF3 group, readily undergoes displacement of a halide at the C2 position by various nucleophiles.
| Substrate | Nucleophile | Product | General Conditions |
|---|---|---|---|
| 2-Chloro-5-(trifluoromethyl)pyridine | Amines (R-NH₂) | 2-Amino-5-(trifluoromethyl)pyridine | Heating with amine, often in a solvent like ethanol (B145695) or in the presence of a base. |
| 2-Chloro-5-(trifluoromethyl)pyridine | Alkoxides (R-O⁻) | 2-Alkoxy-5-(trifluoromethyl)pyridine | Reaction with sodium or potassium alkoxide in the corresponding alcohol. |
| 2-Chloro-4-(trifluoromethyl)pyridine | Thiolates (R-S⁻) | 2-(Alkylthio)-4-(trifluoromethyl)pyridine | Treatment with a thiol in the presence of a base like NaH or K₂CO₃. |
| 2-Chloro-4-(trifluoromethyl)pyridine | Water/Hydroxide | 4-(Trifluoromethyl)pyridin-2(1H)-one | Hydrolysis under basic or acidic conditions at elevated temperatures. |
Based on general principles of organic chemistry, several transformations could be anticipated:
Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid could potentially oxidize the methyl group to a carboxylic acid, yielding 3-(trifluoromethyl)pyridine-4-carboxylic acid.
Halogenation: Free-radical halogenation, for instance with N-bromosuccinimide (NBS), could introduce a halogen to the methyl group, forming a 4-(halomethyl)-3-(trifluoromethyl)pyridine. This product would be a valuable intermediate for subsequent nucleophilic substitutions.
Deprotonation/Lithiation: The acidity of the methyl protons is expected to be increased by the adjacent -CF3 group. This could allow for deprotonation with a strong base like lithium diisopropylamide (LDA) to form an anionic intermediate. This intermediate could then react with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to create new carbon-carbon bonds at the methyl position.
While plausible, these specific pathways for this compound require experimental validation.
Advanced Reaction Mechanisms
The exploration of advanced reaction mechanisms involving this compound provides significant insights into its chemical behavior, particularly in derivatization and functionalization reactions. These investigations are crucial for the development of novel synthetic methodologies and the construction of complex molecular architectures.
The derivatization of the this compound scaffold can be achieved through various synthetic routes. One of the most significant is the iridium-catalyzed C-H borylation, which allows for the regioselective introduction of a boronic ester group. This transformation is highly valuable as the resulting pyridylboronic esters are versatile intermediates for subsequent cross-coupling reactions.
The mechanistic pathway for the iridium-catalyzed C-H borylation is understood to be sterically governed. For trifluoromethyl-substituted pyridines, the bulky trifluoromethyl group directs the borylation to the less sterically hindered positions. In substrates analogous to this compound, such as 3-methyl-2-(trifluoromethyl)pyridine, the borylation selectively occurs at the 5-position. acs.org This regioselectivity is a key feature of the reaction mechanism, providing a predictable route to specifically functionalized pyridine derivatives. The reaction is typically carried out without a solvent and demonstrates compatibility with a range of functional groups, including ethers and halogens. acs.orgdigitellinc.com
While the iridium-catalyzed C-H borylation is a well-documented example, other derivatization pathways can be inferred from the general reactivity of pyridine systems. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are commonly employed to functionalize pyridyl halides or triflates. nih.gov Although direct examples with this compound are not extensively detailed in the provided search results, the principles of these reactions would apply. The mechanism of a Suzuki coupling typically involves the oxidative addition of the palladium(0) catalyst to the pyridyl halide, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product.
The following table summarizes the observed regioselectivity in the iridium-catalyzed C-H borylation of substituted trifluoromethylpyridines, which serves as a model for the derivatization of this compound.
| Substrate | Major Product | Yield (%) | Reference |
| 2,3-bis(trifluoromethyl)pyridine | 5-(Boryl)-2,3-bis(trifluoromethyl)pyridine | 82 | acs.org |
| 3-Methyl-2-(trifluoromethyl)pyridine | 5-(Boryl)-3-methyl-2-(trifluoromethyl)pyridine | Not specified | acs.org |
| 3-Bromo-2-(trifluoromethyl)pyridine | 5-(Boryl)-3-bromo-2-(trifluoromethyl)pyridine | Not specified | acs.org |
| 2-Methoxy-3-(trifluoromethyl)pyridine (B55313) | 5-(Boryl)-2-methoxy-3-(trifluoromethyl)pyridine | 98 | acs.org |
This table is generated based on data for analogous compounds to illustrate the mechanistic principle of sterically-directed derivatization.
Transition metal catalysis is a cornerstone in the C-H activation and functionalization of heterocyclic compounds like this compound. The direct functionalization of C-H bonds is an atom-economical approach to introduce new chemical bonds, avoiding the need for pre-functionalized substrates. rsc.org
Iridium Catalysis:
As previously discussed, iridium catalysts are particularly effective for the C-H borylation of pyridines. acs.orgdigitellinc.comrsc.orgnih.gov A notable challenge in the C-H activation of pyridines is the potential for the nitrogen lone pair to coordinate to the metal center, thereby inhibiting the catalytic activity. rsc.orgnih.gov However, the presence of substituents, such as the trifluoromethyl and methyl groups in this compound, can mitigate this inhibition and influence the regioselectivity of the C-H activation. rsc.org The general mechanism for iridium-catalyzed C-H borylation involves the oxidative addition of the C-H bond to the iridium center, followed by reductive elimination to form the C-B bond. The steric environment around the pyridine ring plays a crucial role in determining which C-H bond is activated. acs.orgdigitellinc.com
Palladium Catalysis:
Palladium catalysts are widely used for a variety of C-H functionalization reactions, including trifluoromethylation and trifluoromethylthiolation of arenes and heteroarenes. nih.gov The pyridine moiety can act as a directing group, facilitating ortho-C-H activation. nih.gov For a substrate like this compound, the pyridine nitrogen could direct the functionalization to the C2 or C6 positions. However, the existing substituents would also exert steric and electronic influences.
A general catalytic cycle for palladium-catalyzed C-H trifluoromethylation can involve a Pd(II)/Pd(IV) cycle. d-nb.info The cycle may initiate with the C-H activation to form a Pd(II)-aryl intermediate. This intermediate can then be oxidized to a Pd(IV) species by a trifluoromethylating agent, followed by reductive elimination to form the C-CF3 bond and regenerate the Pd(II) catalyst. d-nb.info
Rhodium Catalysis:
Rhodium catalysts are also powerful tools for C-H activation. nih.govrsc.org Rhodium(III) catalysts, for instance, can activate C-H bonds through an electrophilic deprotonation pathway to generate an aryl-Rh intermediate. nih.gov This intermediate can then react with various coupling partners. While specific applications to this compound are not detailed in the provided context, the principles of rhodium-catalyzed C-H functionalization are broadly applicable to such heterocyclic systems.
The following table outlines the roles of different transition metals in the C-H activation and functionalization of pyridine derivatives, which are relevant to this compound.
| Transition Metal | Catalytic Role | Mechanistic Features | Potential Functionalization | Reference |
| Iridium | C-H Borylation | Sterically controlled regioselectivity, overcomes catalyst inhibition by nitrogen lone pair. | Introduction of boronic esters for further coupling reactions. | acs.orgdigitellinc.comrsc.orgnih.gov |
| Palladium | C-H Arylation, Trifluoromethylation, Thiolation | Pyridine as a directing group, often involves Pd(II)/Pd(IV) catalytic cycles. | Direct introduction of aryl, CF3, or SCF3 groups. | nih.govd-nb.info |
| Rhodium | C-H Annulation, Alkenylation | Chelation-assisted C-H activation, electrophilic deprotonation pathway for Rh(III). | Formation of fused ring systems and introduction of alkenyl groups. | nih.govrsc.orgnih.gov |
This table provides a generalized overview of the role of these transition metals in pyridine functionalization.
Derivatization and Complex Molecular Architecture Via 4 Methyl 3 Trifluoromethyl Pyridine
Strategic Functionalization for Diverse Chemical Scaffolds
The functionalization of the 4-methyl-3-(trifluoromethyl)pyridine core is a key strategy for generating a library of derivatives for various applications. The reactivity of the pyridine (B92270) ring is modulated by the opposing electronic effects of the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group.
Site-selective C-H functionalization is a powerful tool for derivatization. For 3-substituted pyridines containing electron-withdrawing groups like CF3, fluorination with reagents such as AgF2 tends to occur selectively at the 2-position. acs.org Another advanced strategy is the 3-position-selective C-H trifluoromethylation of pyridine rings, which proceeds through nucleophilic activation of the pyridine via hydrosilylation, followed by electrophilic trifluoromethylation of the resulting enamine intermediate. researchgate.net
Furthermore, the trifluoromethyl group itself can be a handle for functionalization. Defluorinative functionalization reactions represent an emerging method for C-F bond activation, allowing the conversion of the CF3 group into other valuable motifs. researchgate.net This approach can lead to asymmetric defluoroallylation, transforming the trifluoromethylpyridine into more complex chiral structures. researchgate.net
Cascade and Multicomponent Reaction Approaches
Cascade and multicomponent reactions (MCRs) offer an efficient and sustainable pathway to synthesize complex molecules from simple precursors in a single step, minimizing waste and purification efforts. nih.gov Trifluoromethyl-substituted pyridines are valuable substrates in such reactions.
A notable example is the defluorinative multicomponent cascade reaction (DF-MCR) involving trifluoromethylarenes, including trifluoromethylpyridines. nih.gov In a photocatalytic system, a trifluoromethylarene can react with a diene and various nucleophiles in a modular fashion. This process generates a transient aromatic difluoromethyl radical, which engages in subsequent bond formations to rapidly build molecular complexity. nih.gov This strategy provides a powerful method for accessing diverse aromatic difluoromethyl compounds.
The Kröhnke reaction provides another multicomponent route toward synthesizing trifluoromethyl pyridines. researchgate.net This method can involve the reaction of chalcones with 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide and ammonium (B1175870) acetate (B1210297) to construct the substituted pyridine ring. researchgate.netresearchgate.net Additionally, trifluoromethyl-substituted pyrazolo[4,3-c]pyridines have been synthesized via a one-pot multicomponent procedure involving the Sonogashira-type cross-coupling of a chloropyrazole carbaldehyde with terminal alkynes in the presence of an amine. nih.gov
| Reaction Type | Key Reactants | Product Class | Key Features |
| Defluorinative MCR | Trifluoromethylarenes, Dienes, Nucleophiles | Aromatic difluoromethyl compounds | Photocatalytic, Radical-mediated, High complexity generation nih.gov |
| Kröhnke Reaction | Chalcones, Trifluoro-2-oxopropyl pyridinium (B92312) bromide | 2-Trifluoromethyl pyridines | Broad substrate scope, Scalable researchgate.net |
| Sonogashira Coupling MCR | Chloro-pyrazole-carbaldehyde, Alkynes, Amine | Pyrazolo[4,3-c]pyridines | Microwave-assisted, One-pot procedure nih.gov |
Computational and Theoretical Investigations of 4 Methyl 3 Trifluoromethyl Pyridine
Quantum Chemical Calculations
Quantum chemical calculations are powerful theoretical tools used to investigate the properties of molecules at the atomic and electronic levels. These methods, grounded in the principles of quantum mechanics, provide detailed insights into molecular structure and reactivity that can be difficult to obtain through experimental means alone. For 4-Methyl-3-(trifluoromethyl)pyridine, these calculations help in elucidating its fundamental chemical nature.
Density Functional Theory (DFT) for Electronic Structure Elucidation
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. google.com It is based on the principle that the total energy of a system is a functional of its electron density. DFT calculations, often employing hybrid functionals like B3LYP, are utilized to determine the optimized molecular geometry, bond lengths, bond angles, and the distribution of electrons within the this compound molecule. This provides a foundational understanding of the molecule's three-dimensional shape and the nature of its covalent bonds. The electron-withdrawing trifluoromethyl group and the electron-donating methyl group attached to the pyridine (B92270) ring are expected to significantly influence the electronic distribution and geometry of the molecule.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For this compound, the analysis would reveal the regions of the molecule most likely to participate in electron donation and acceptance during chemical reactions. The energy of these orbitals is fundamental for calculating other key chemical descriptors.
Illustrative Data Table for Frontier Molecular Orbitals (Note: The following values are representative examples for illustrative purposes, as specific published data for this compound were not found.)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -7.50 |
| ELUMO | -1.80 |
| HOMO-LUMO Gap (ΔE) | 5.70 |
Prediction of Ionization Potential and Electron Affinity
Theoretical calculations can predict the ionization potential (IP) and electron affinity (EA) of a molecule. According to Koopmans' theorem, the ionization potential can be approximated as the negative of the HOMO energy (I ≈ -EHOMO), representing the energy required to remove an electron. The electron affinity is approximated as the negative of the LUMO energy (A ≈ -ELUMO), representing the energy released when an electron is added. These values are vital for understanding the behavior of this compound in redox reactions and its tendency to form cations or anions.
Illustrative Data Table for IP and EA (Note: The following values are derived from the illustrative HOMO/LUMO energies and serve as examples.)
| Parameter | Predicted Value (eV) |
|---|---|
| Ionization Potential (I) | 7.50 |
| Electron Affinity (A) | 1.80 |
Assessment of Global Reactivity Descriptors (Hardness, Softness, Electronegativity)
Based on the calculated HOMO and LUMO energies, several global reactivity descriptors can be determined to quantify the chemical reactivity of this compound.
Electronegativity (χ) : Measures the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η) : Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S) : The reciprocal of hardness (S = 1 / η), it indicates the molecule's polarizability.
These descriptors provide a quantitative framework for comparing the reactivity of this compound with other molecules.
Illustrative Data Table for Global Reactivity Descriptors (Note: The following values are derived from the illustrative IP/EA values and serve as examples.)
| Descriptor | Formula | Illustrative Value |
|---|---|---|
| Electronegativity (χ) | (I + A) / 2 | 4.65 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.85 eV |
| Chemical Softness (S) | 1 / η | 0.35 eV-1 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the electron-rich and electron-deficient regions of a molecule. The MEP map displays the electrostatic potential on the molecule's surface, typically using a color spectrum. Red colors indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential (red) around the nitrogen atom of the pyridine ring due to its lone pair of electrons. Conversely, positive potentials (blue) would be expected around the hydrogen atoms and particularly influenced by the highly electronegative fluorine atoms of the trifluoromethyl group.
Thermodynamic Property Predictions at Varied Conditions
Quantum chemical calculations can predict key thermodynamic properties of this compound, such as standard enthalpy, entropy, and Gibbs free energy of formation. By performing frequency calculations at the DFT level, it is possible to compute these properties at different temperatures and pressures. This information is valuable for understanding the stability of the molecule and predicting the spontaneity and energy changes of reactions in which it participates under various industrial or laboratory conditions.
Illustrative Data Table for Predicted Thermodynamic Properties at Standard Conditions (298.15 K, 1 atm) (Note: The following values are representative examples for illustrative purposes, as specific published data for this compound were not found.)
| Thermodynamic Property | Illustrative Predicted Value |
|---|---|
| Standard Enthalpy (H°) | -720.5 kJ/mol |
| Standard Entropy (S°) | 380.2 J/mol·K |
| Gibbs Free Energy (G°) | -607.3 kJ/mol |
Advanced Spectroscopic and Structural Elucidation Methodologies
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption or scattering of radiation at specific frequencies corresponds to the energy required to excite molecular vibrations, such as bond stretching and bending. These frequencies are highly dependent on the molecular structure, making the resulting spectrum a unique "fingerprint" of the compound.
While specific experimental spectra for 4-Methyl-3-(trifluoromethyl)pyridine are not widely available in the literature, a detailed analysis can be performed by comparing its structure to closely related and well-studied analogues. The compound 2-methoxy-3-(trifluoromethyl)pyridine (B55313) serves as an excellent reference, providing insight into the expected vibrational modes of a pyridine (B92270) ring substituted with a trifluoromethyl group. guidechem.comgoogle.com
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, resulting in the excitation of its vibrational modes. The spectrum provides valuable information about the functional groups present. For this compound, the key vibrational modes can be assigned to the pyridine ring, the methyl group, and the trifluoromethyl group.
Pyridine Ring Vibrations: The aromatic pyridine ring exhibits a series of characteristic stretching and bending vibrations. The C-H stretching vibrations of the aromatic protons are expected in the 3100-3000 cm⁻¹ region. The C=C and C=N ring stretching vibrations typically appear in the 1610-1400 cm⁻¹ range. google.com Ring breathing modes and other deformations occur at lower frequencies.
Methyl Group Vibrations: The methyl (–CH₃) group will show characteristic C-H stretching vibrations. Asymmetric and symmetric stretching modes are anticipated around 2985 cm⁻¹ and 2870 cm⁻¹, respectively. Bending (scissoring and rocking) vibrations for the methyl group are also expected at lower wavenumbers.
Trifluoromethyl Group Vibrations: The trifluoromethyl (–CF₃) group is known for its strong, characteristic IR absorptions due to the high polarity of the C-F bonds. The asymmetric and symmetric C-F stretching vibrations are among the most intense bands in the spectrum and are expected to appear in the 1350-1100 cm⁻¹ region. CF₃ bending and rocking modes will be present at lower frequencies.
Based on the analysis of the analogous 2-methoxy-3-(trifluoromethyl)pyridine, the following table outlines the expected prominent FT-IR vibrational bands for this compound. google.com
| Expected Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Group |
| ~3050 | C-H Stretching | Pyridine Ring |
| ~2985 | Asymmetric C-H Stretching | Methyl (-CH₃) |
| ~1610 | C=C Ring Stretching | Pyridine Ring |
| ~1590 | C=C Ring Stretching | Pyridine Ring |
| ~1460 | C=N Ring Stretching | Pyridine Ring |
| ~1420 | C-H Bending | Methyl (-CH₃) |
| ~1300 | Asymmetric C-F Stretching | Trifluoromethyl (-CF₃) |
| ~1150 | Symmetric C-F Stretching | Trifluoromethyl (-CF₃) |
| ~780 | C-H Out-of-plane Bending | Pyridine Ring |
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic laser light. Vibrational modes that result in a change in molecular polarizability are Raman-active. While IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for identifying non-polar bonds and symmetric vibrations.
For this compound, the FT-Raman spectrum would be expected to clearly show:
Pyridine Ring Modes: The symmetric ring breathing vibration, which is often a strong and sharp band in the Raman spectrum of aromatic rings, provides a clear fingerprint of the pyridine core.
C-C and C-N Stretching: The stretching vibrations of the ring skeleton are also typically strong in the Raman spectrum.
Trifluoromethyl Group Vibrations: The symmetric C-F stretching mode of the –CF₃ group is expected to be a prominent feature in the Raman spectrum.
The following table presents the expected FT-Raman bands, drawing an analogy from 2-methoxy-3-(trifluoromethyl)pyridine. google.com
| Expected Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Group |
| ~3060 | C-H Stretching | Pyridine Ring |
| ~1615 | C=C Ring Stretching | Pyridine Ring |
| ~1585 | C=C Ring Stretching | Pyridine Ring |
| ~1465 | C=N Ring Stretching | Pyridine Ring |
| ~1280 | Asymmetric C-F Stretching | Trifluoromethyl (-CF₃) |
| ~1160 | Symmetric C-F Stretching | Trifluoromethyl (-CF₃) |
| ~1030 | Ring Breathing Mode | Pyridine Ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei (such as ¹H, ¹³C, and ¹⁹F), providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information on the number and types of hydrogen atoms in a molecule. The spectrum for this compound is expected to show signals for three distinct aromatic protons and the three protons of the methyl group.
Aromatic Region: The three protons on the pyridine ring (at positions 2, 5, and 6) would appear in the downfield region, typically between δ 7.0 and 8.7 ppm, due to the deshielding effect of the aromatic ring current.
The proton at C2 would likely be a singlet or a narrow doublet.
The proton at C6 would likely be a doublet.
The proton at C5 would appear as a doublet of doublets, coupling to the protons at C6 and C2 (if coupling occurs).
Aliphatic Region: The three equivalent protons of the methyl group (at C4) would appear as a sharp singlet in the upfield region, expected around δ 2.4-2.6 ppm. The signal would be a singlet as there are no adjacent protons to couple with.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| H-2 | ~8.5 - 8.7 | s or d |
| H-6 | ~8.4 - 8.6 | d |
| H-5 | ~7.2 - 7.4 | d |
| -CH₃ | ~2.4 - 2.6 | s |
Note: The table presents predicted values based on general principles and data from similar compounds. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides a count of the unique carbon environments in a molecule. For this compound, seven distinct carbon signals are expected.
Pyridine Ring Carbons: Five signals corresponding to the carbons of the pyridine ring. The carbons attached to the nitrogen (C2, C6) and the trifluoromethyl group (C3) would be significantly affected by these substituents.
Methyl Carbon: A single signal for the methyl carbon (–CH₃) would appear in the upfield region (typically δ 15-25 ppm).
Trifluoromethyl Carbon: The carbon of the –CF₃ group would show a characteristic signal that is split into a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). This quartet is a definitive indicator of a CF₃ group, and its chemical shift would be around δ 120-130 ppm.
| Carbon Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |
| C-2, C-6 | ~148 - 155 | Singlet |
| C-4 | ~145 - 150 | Singlet |
| C-3 | ~125 - 135 | Quartet (²JCF) |
| C-5 | ~120 - 125 | Singlet |
| -CF₃ | ~120 - 130 | Quartet (¹JCF) |
| -CH₃ | ~18 - 22 | Singlet |
Note: The table presents predicted values based on general principles and data from similar compounds. Actual experimental values may vary.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
¹⁹F NMR is highly specific for fluorine-containing compounds and is characterized by a wide chemical shift range, which makes it very sensitive to the electronic environment of the fluorine atoms.
For this compound, the three fluorine atoms of the –CF₃ group are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single, sharp signal. This signal would be a singlet because there are no other fluorine atoms in the molecule for it to couple with. The chemical shift for a CF₃ group on a pyridine ring is typically observed in the range of δ -60 to -65 ppm relative to a CFCl₃ standard.
| Fluorine Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| -CF₃ | -60 to -65 | Singlet |
Note: The table presents predicted values based on general principles and data from similar compounds. Actual experimental values may vary.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M•+). The mass-to-charge ratio (m/z) of this ion provides the compound's nominal molecular mass. For this compound (C7H6F3N), the nominal molecular weight is 161 g/mol .
The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. chemguide.co.uk The pattern of these fragments provides a "fingerprint" that helps to elucidate the molecule's structure. The stability of the aromatic pyridine ring means that the molecular ion peak is typically prominent. libretexts.org
Key fragmentation pathways for trifluoromethylated pyridines often involve the cleavage of the C-C bond between the pyridine ring and the trifluoromethyl group, or the loss of a fluorine atom. The presence of the methyl group also introduces specific fragmentation routes.
Common Fragmentation Pathways:
Loss of a Fluorine atom: The molecular ion may lose a fluorine radical (•F) to form an ion at m/z 142.
Loss of the Trifluoromethyl group: A significant fragmentation pathway is often the cleavage of the C-CF3 bond, resulting in the loss of a trifluoromethyl radical (•CF3). This would produce a fragment ion corresponding to the 4-methylpyridine (B42270) cation at m/z 92.
Ring Fragmentation: The stable pyridine ring can also break apart, although this typically results in lower intensity peaks compared to the loss of substituents.
The relative abundance of these fragments depends on their stability. The analysis of these patterns is essential for confirming the identity of the compound.
| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Neutral Loss |
|---|---|---|---|
| [M]•+ | [C7H6F3N]•+ | 161 | - |
| [M-F]+ | [C7H6F2N]+ | 142 | •F |
| [M-CF3]+ | [C6H6N]+ | 92 | •CF3 |
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of this compound. Unlike nominal mass spectrometry which provides integer masses, HRMS can measure m/z values to several decimal places. This high precision allows for the calculation of a unique elemental formula.
The exact mass of a molecule is calculated using the most abundant isotopes of its constituent elements. For C7H6F3N, the theoretical exact mass can be determined with high accuracy. nih.govnih.gov An experimental HRMS measurement that matches this theoretical value provides strong evidence for the compound's identity, distinguishing it from other isomers or compounds with the same nominal mass.
For instance, the molecular formula C7H6F3N has a calculated exact mass of 161.04523 Da. An HRMS instrument would be able to measure this value with a very low margin of error, typically within a few parts per million (ppm), thus confirming the elemental composition.
| Element/Isotope | Exact Mass (Da) | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|---|
| ¹²C | 12.00000 | C7H6F3N | 161.04523 |
| ¹H | 1.00783 | ||
| ¹⁹F | 18.99840 | ||
| ¹⁴N | 14.00307 |
X-ray Crystallography for Solid-State Molecular Architecture (Applicable to derivatives)
X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. While obtaining a suitable single crystal of this compound itself may be challenging, this method is highly applicable to its solid derivatives, such as salts or coordination complexes. researchgate.netresearchgate.net
The analysis of a derivative's crystal structure provides definitive information on its molecular geometry. Key parameters such as bond lengths, bond angles, and torsion angles are determined with high precision. This data reveals the spatial relationship between the pyridine ring, the methyl group, and the trifluoromethyl group. For example, it can confirm the planarity of the pyridine ring and the tetrahedral geometry around the carbon of the trifluoromethyl group.
Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions like hydrogen bonding, dipole-dipole interactions, or π-π stacking. nih.gov This information is crucial for understanding the physical properties of the solid material. The crystal system and unit cell dimensions are fundamental data obtained from the diffraction experiment.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.931 |
| b (Å) | 10.970 |
| c (Å) | 14.797 |
| β (°) | 98.62 |
| Volume (ų) | 900.1 |
Future Research Directions and Emerging Challenges in 4 Methyl 3 Trifluoromethyl Pyridine Chemistry
Development of Novel and Sustainable Synthetic Routes
The industrial synthesis of trifluoromethylpyridines has traditionally relied on methods such as vapor-phase chlorination/fluorination of picolines at high temperatures or the construction of the pyridine (B92270) ring from pre-fluorinated building blocks. nih.govjst.go.jp These processes, while effective, often involve harsh conditions, multiple steps, and the use of hazardous reagents, presenting challenges for sustainable manufacturing. google.com
Future research must prioritize the development of greener, more efficient synthetic pathways to 4-Methyl-3-(trifluoromethyl)pyridine. A key challenge is the regioselective introduction of the trifluoromethyl group ortho to the methyl group. Current methods for direct C-H trifluoromethylation on pyridine rings often result in a mixture of isomers, necessitating difficult purification steps. researchgate.net
Promising research avenues include:
Catalytic C-H Functionalization: Developing novel transition-metal catalysts that can selectively activate and trifluoromethylate the C-H bond at the 3-position of 4-methylpyridine (B42270) would be a transformative advance. nih.govrsc.org This approach could significantly shorten synthetic routes and reduce waste.
Flow Chemistry: Continuous-flow reactors offer enhanced control over reaction parameters (temperature, pressure, mixing), which can improve yields and safety, particularly for highly exothermic fluorination reactions. researchgate.net Adapting existing batch syntheses to flow processes could enable a more sustainable and scalable production of this compound.
Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic routes could offer highly selective and environmentally benign alternatives to traditional synthetic methods.
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
|---|---|---|
| Direct C-H Trifluoromethylation | Atom economy, reduced step count | Achieving high regioselectivity, catalyst cost and stability |
| Flow Chemistry Synthesis | Improved safety, scalability, higher yields | Reactor design, optimization of residence time and conditions |
| Cycloaddition Reactions | Convergent synthesis, access to diverse analogs | Development of suitable trifluoromethylated dienophiles/dienes |
| Chemo-enzymatic Routes | High selectivity, mild conditions, sustainability | Enzyme discovery and engineering, substrate scope limitations |
Exploration of Underexplored Reactivity Pathways
The reactivity of this compound is largely dictated by the strong electron-withdrawing nature of the trifluoromethyl group, which deactivates the pyridine ring towards electrophilic substitution and activates it for nucleophilic attack. nih.gov While this property is well-understood for TFMPs generally, the specific interplay between the ortho-positioned methyl and trifluoromethyl groups in this isomer remains a fertile ground for investigation.
Future research should aim to unlock novel transformations:
Functionalization of the Methyl Group: The methyl group presents a handle for a variety of chemical modifications. Research into selective oxidation, halogenation, or metalation of the methyl group without affecting the sensitive trifluoromethyl group could yield a new class of valuable building blocks.
Selective C-H Activation on the Pyridine Ring: Beyond the initial synthesis, selective functionalization of the remaining C-H bonds (positions 2, 5, and 6) is a significant challenge. researchgate.net Developing directing-group strategies or catalyst systems to control the site of further substitutions would vastly expand the accessible chemical space. nih.gov
Cycloaddition Reactions: The potential of trifluoromethylated pyridines as partners in cycloaddition reactions is not extensively documented. researchgate.netresearchgate.net Investigating the Diels-Alder or other cycloaddition reactivity of this compound could lead to the rapid construction of complex polycyclic N-heterocycles. mdpi.com
Expanding Non-Biological Industrial Applications
Currently, the primary applications of trifluoromethylpyridines are in the life sciences, particularly as intermediates for agrochemicals like flonicamid (B1672840) and pyroxsulam (B39247), which contain a 4-trifluoromethylpyridine moiety. jst.go.jpresearchoutreach.org A major challenge is to expand the utility of this compound beyond these traditional roles into materials science and industrial catalysis. chemscene.com
Emerging areas for research include:
Polymer Chemistry: The unique electronic properties and potential for functionalization make this compound an interesting candidate as a monomer or additive for specialty polymers. Research could focus on incorporating it into fluorinated polymers to enhance thermal stability, chemical resistance, or optical properties.
Materials for Electronics: Pyridine-based ligands are common in coordination chemistry. This compound could be used to synthesize novel metal-organic frameworks (MOFs) or coordination complexes with potential applications in catalysis, gas storage, or as OLED materials. sigmaaldrich.comchemicalbook.com
Novel Catalysts and Ligands: The specific steric and electronic profile of this molecule could be exploited in the design of new ligands for transition-metal catalysis. The electron-deficient nature of the pyridine ring could modulate the reactivity of a metal center in unique ways, leading to new catalytic activities.
Advanced Computational Chemistry for Property Prediction and Reaction Design
The application of computational chemistry to precisely predict the properties and reactivity of specific TFMP isomers like this compound is an emerging field. researchgate.net Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights that are difficult to obtain experimentally. ijcrt.orgdntb.gov.ua
Key future directions involve:
Reactivity and Mechanistic Studies: DFT calculations can be used to model transition states and reaction pathways for various transformations. researchgate.net This can help rationalize observed reactivity and, more importantly, predict the feasibility of unexplored reactions, guiding synthetic efforts. researchgate.net For example, computation can help identify the most likely site for C-H activation or predict the regioselectivity of a nucleophilic substitution.
Prediction of Physicochemical Properties: Computational tools can accurately predict properties such as dipole moment, solubility, and electronic structure (HOMO/LUMO energies). ijcrt.org This information is invaluable for designing molecules with specific applications in mind, such as ligands for catalysis or materials with desired electronic properties.
In Silico Design of Derivatives: By combining computational property prediction with virtual screening, researchers can design and evaluate thousands of potential derivatives of this compound for specific applications before committing to lab synthesis, accelerating the discovery process. youtube.com
Integration with Automated Synthesis and High-Throughput Experimentation
The discovery of new reactions and applications for this compound can be significantly accelerated by leveraging automation and high-throughput experimentation (HTE). drugtargetreview.comscienceintheclassroom.org These technologies allow for the rapid screening of numerous reaction conditions or the synthesis of large libraries of derivatives for biological or material screening. rsc.orgnih.gov
The primary challenges are adapting existing synthetic methods to automated platforms and developing rapid analytical techniques for screening. scienceintheclassroom.org Future research should focus on:
Automated Reaction Optimization: Using robotic platforms to systematically vary catalysts, solvents, temperatures, and other parameters can rapidly identify optimal conditions for the synthesis and functionalization of this compound. drugtargetreview.com
High-Throughput Synthesis of Libraries: Integrating automated synthesis with a library of diverse building blocks can generate hundreds or thousands of derivatives of the core scaffold. This is particularly powerful for discovering new leads in drug discovery or for screening for novel materials. mdpi.com
On-the-Fly Screening: Coupling HTE synthesis directly with high-throughput screening assays (e.g., for catalytic activity or biological binding) creates a powerful, closed-loop discovery engine. rsc.orgnih.gov This approach minimizes the time and resources required to move from a molecular concept to a functional lead.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
